

Verazide: A Technical and Historical Review of an Isoniazid Alternative

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Verazide**

Cat. No.: **B1235804**

[Get Quote](#)

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

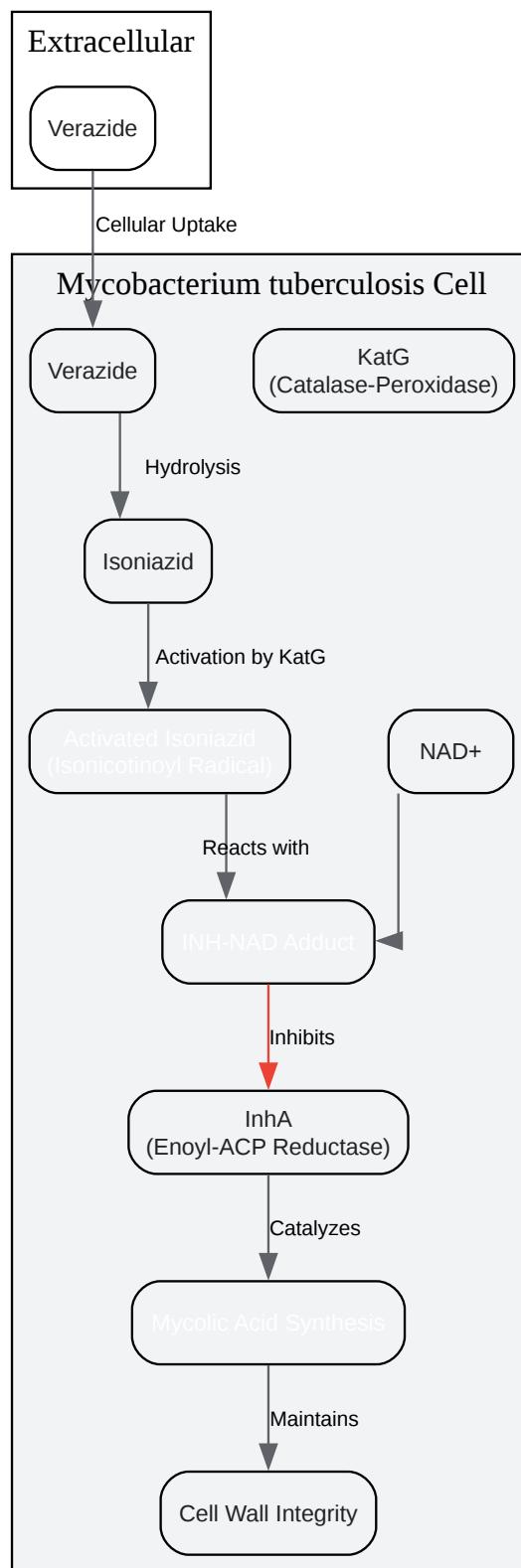
This technical guide provides a comprehensive overview of **Verazide**, an isoniazid derivative investigated in the 1950s as a potential treatment for tuberculosis. Due to the historical nature of this compound, this document synthesizes information from mid-20th-century literature and places it within the context of modern anti-tuberculosis drug development. While extensive contemporary data is unavailable, this guide details the known chemical properties of **Verazide**, its presumed mechanism of action as a prodrug, and the likely experimental protocols used in its initial evaluation. This whitepaper serves as a historical case study and a potential reference for the rediscovery or re-evaluation of early-generation anti-tubercular agents.

Introduction: The Search for Isoniazid Alternatives

Isoniazid (INH), a cornerstone of tuberculosis therapy since its introduction in 1952, remains a primary first-line agent.^{[1][2]} However, its use is associated with challenges, including hepatotoxicity and the emergence of drug-resistant strains of *Mycobacterium tuberculosis*.^{[3][4]} The quest for safer and more effective alternatives began shortly after isoniazid's discovery, leading to the synthesis and evaluation of numerous derivatives.^{[1][5]} One such derivative from this early era of antibiotic research is **Verazide**.

Verazide, also known as isonicotinic acid veratrylidenehydrazide, was synthesized and investigated for its tuberculostatic properties.^[6] Although it showed initial promise, it did not become a mainstream therapeutic agent. This guide revisits **Verazide**, providing a detailed account of its known characteristics and the historical context of its development.

Verazide: Chemical and Physical Properties


Verazide is a hydrazone derivative of isoniazid.^[6] Its chemical identity and key properties are summarized in the table below.

Property	Value	Source(s)
IUPAC Name	N'-(E)-(3,4-dimethoxyphenyl)methylideneaminopyridine-4-carboxamide	[7]
Other Names	Isonicotinic acid veratrylidenehydrazide, 1-isonicotinoyl-2-veratrylidenehydrazine, 3,4-dimethoxybenzal isonicotinoylhydrazone, Nicotazide, Verazina	[6][7]
CAS Number	93-47-0	[6]
Molecular Formula	C ₁₅ H ₁₅ N ₃ O ₃	[7]
Molecular Weight	285.30 g/mol	[6]
Physical Description	Crystals from 2-propanol	[6]
Melting Point	189-190 °C	[6]

Presumed Mechanism of Action

As a derivative of isoniazid, **Verazide** is likely a prodrug that requires activation within the mycobacterium.^{[8][9]} The proposed mechanism, analogous to that of other isoniazid hydrazones, is a multi-step process.

- Uptake: **Verazide** is presumed to enter the *Mycobacterium tuberculosis* cell.
- Hydrolysis: Inside the bacterium, the hydrazone bond is likely cleaved, releasing isoniazid.
- Activation: The released isoniazid is then activated by the mycobacterial catalase-peroxidase enzyme, KatG.^[8]
- Inhibition of Mycolic Acid Synthesis: The activated form of isoniazid covalently binds to an adduct with NAD⁺, which in turn inhibits the enoyl-acyl carrier protein reductase (InhA).^{[8][9]} This enzyme is crucial for the synthesis of mycolic acids, essential components of the mycobacterial cell wall.
- Bacteriostatic/Bactericidal Effect: Disruption of mycolic acid synthesis compromises the integrity of the cell wall, leading to the inhibition of bacterial growth and, ultimately, cell death.

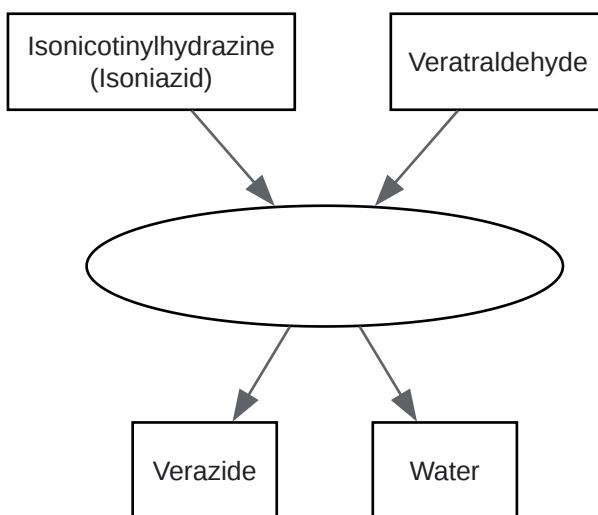

[Click to download full resolution via product page](#)

Figure 1: Presumed mechanism of action for **Verazide**.

Synthesis and Experimental Protocols

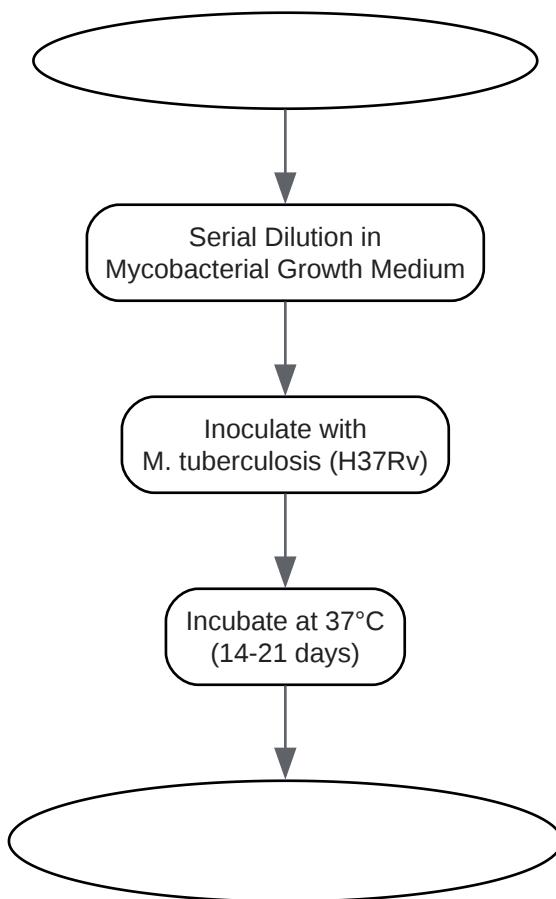
Synthesis of Verazide

Verazide is synthesized through the condensation reaction of isonicotinylhydrazine (isoniazid) and veratraldehyde (3,4-dimethoxybenzaldehyde).[6] This is a common method for preparing hydrazones.[6][8]

[Click to download full resolution via product page](#)

Figure 2: Synthesis pathway of **Verazide**.

A general experimental protocol for the synthesis of isoniazid-hydrazone, based on modern and historical methods, would involve the following steps:


- **Dissolution:** Dissolve equimolar amounts of isonicotinylhydrazine and veratraldehyde in a suitable solvent, such as ethanol.
- **Reaction:** Heat the mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography.
- **Precipitation and Filtration:** Upon cooling, the **Verazide** product typically precipitates out of the solution. The solid is then collected by filtration.
- **Washing and Drying:** The collected solid is washed with a cold solvent (e.g., ethanol) to remove unreacted starting materials and dried.

- Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent, such as 2-propanol, to yield crystalline **Verazide**.^[6]

In Vitro Tuberculostatic Activity Assessment (Historical Context)

In the 1950s, the in vitro activity of anti-tuberculosis compounds was typically determined using serial dilution methods in liquid or on solid media.^[10] The following describes a likely protocol for testing **Verazide**'s tuberculostatic activity:

- Preparation of Drug Solutions: A stock solution of **Verazide** would be prepared, likely in a solvent like ethylene glycol, and then serially diluted in a suitable mycobacterial growth medium (e.g., Youmans liquid medium with bovine serum).
- Inoculation: Each dilution would be inoculated with a standardized suspension of *Mycobacterium tuberculosis* (e.g., the H37Rv strain).
- Incubation: The cultures would be incubated at 37°C for an extended period, typically 14 to 21 days, due to the slow growth rate of the bacterium.
- Determination of Minimum Inhibitory Concentration (MIC): The MIC would be determined as the lowest concentration of **Verazide** that completely inhibits the visible growth of *M. tuberculosis*.

[Click to download full resolution via product page](#)

Figure 3: Historical workflow for in vitro MIC determination.

In Vivo Efficacy Assessment (Historical Context)

Animal models, particularly mice and guinea pigs, were standard for evaluating the in vivo efficacy of anti-tuberculosis drug candidates in the 1950s.[5][10] A typical experimental workflow would have been as follows:

- Infection: A cohort of animals (e.g., mice) would be infected with a virulent strain of *M. tuberculosis*.
- Treatment: After a period to allow the infection to establish, treatment would commence. Different groups of animals would receive **Verazide** at various doses, a positive control (e.g., isoniazid), or a placebo, typically administered orally or via injection.

- Monitoring: The animals' health, weight, and survival would be monitored throughout the treatment period.
- Endpoint Analysis: At the end of the study, the animals would be euthanized. The bacterial load in the lungs and other organs (e.g., spleen) would be quantified by plating homogenized tissue on a suitable medium and counting the colony-forming units (CFUs). The extent of lung pathology would also be assessed.
- Data Comparison: The efficacy of **Verazide** would be determined by comparing the reduction in bacterial load and improvement in pathology in the treated groups to the control groups.

Comparative Data and Clinical Findings (Historical)

The available literature from the 1950s indicates that **Verazide** was evaluated in clinical settings for the treatment of pulmonary tuberculosis. However, specific quantitative data from these studies, such as patient outcomes, bacteriological conversion rates, and detailed side-effect profiles compared to isoniazid, are not readily accessible in modern databases. The fact that **Verazide** did not supplant isoniazid suggests that it likely did not offer a significant advantage in terms of efficacy, safety, or pharmacokinetic properties.

Discussion and Future Perspectives

The story of **Verazide** is representative of the intensive research into isoniazid derivatives that occurred in the mid-20th century.[1][5] The primary goals of this research were likely to improve upon isoniazid's potency, reduce its toxicity, and overcome emerging drug resistance. The synthesis of hydrazones, such as **Verazide**, was a common strategy to modify the parent drug's properties.

The likely reasons for the discontinuation of **Verazide**'s development may include:

- Lack of Superior Efficacy: **Verazide** may not have demonstrated significantly greater tuberculostatic activity than isoniazid in clinical trials.
- Unfavorable Pharmacokinetics: Issues with absorption, distribution, metabolism, or excretion could have limited its effectiveness.

- Toxicity Profile: **Verazide** may have presented a toxicity profile that was no better, or potentially worse, than that of isoniazid.
- Emergence of Other Drugs: The discovery and development of other highly effective anti-tuberculosis drugs, such as rifampicin in the 1960s, may have shifted research priorities away from early isoniazid derivatives.[11]

While **Verazide** itself has been relegated to the annals of pharmaceutical history, the strategy of modifying existing anti-tubercular agents remains highly relevant. Modern drug discovery efforts continue to explore derivatives and prodrugs of existing antibiotics to enhance their efficacy against drug-resistant strains and improve their safety profiles.[8][9][12] The historical case of **Verazide** underscores the long-standing challenges in tuberculosis drug development and serves as a reminder of the extensive research that has paved the way for current therapeutic regimens. Further investigation into the properties of these historical compounds, using modern analytical and pharmacological techniques, could potentially uncover novel insights or lead to the rediscovery of valuable chemical scaffolds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Isoniazid Derivatives as Anti-Tubercular Agents: From Structural Design to Clinical Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement [frontiersin.org]
- 5. Tuberculosis Drug Development: History and Evolution of the Mechanism-Based Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Verazide | C15H15N3O3 | CID 9574235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity | MDPI [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Tuberculosis: a timeless challenge for medicine - PMC [[pmc.ncbi.nlm.nih.gov](https://PMC.ncbi.nlm.nih.gov)]
- 11. Ishtm.ac.uk [Ishtm.ac.uk]
- 12. In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis - PMC [[pmc.ncbi.nlm.nih.gov](https://PMC.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [Verazide: A Technical and Historical Review of an Isoniazid Alternative]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1235804#verazide-as-a-potential-alternative-to-isoniazid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com